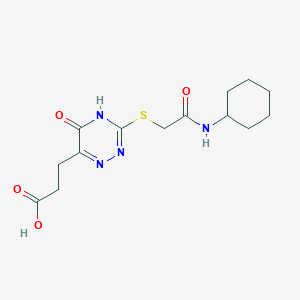
3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazine ring and a cyclohexylamino group. The molecular formula is C14H20N4O3S, and it possesses several functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to 3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exhibit significant antitumor properties. For instance, derivatives of triazine have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study highlighted that a related compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting a promising avenue for further investigation in cancer therapy .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, it may act as an inhibitor of the NF-kB signaling pathway, which is crucial for cancer cell survival. This inhibition leads to increased apoptosis in tumor cells .
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown antimicrobial activity against various pathogens. A study reported that related triazine derivatives exhibited significant inhibitory effects on Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for some derivatives .
Case Studies
-
Case Study 1: Antitumor Efficacy
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM.
- : The compound demonstrates potential as an anticancer agent targeting breast cancer cells.
-
Case Study 2: Antimicrobial Activity
- Objective : To assess the efficacy against Helicobacter pylori.
- Method : The compound was tested against clinical isolates of H. pylori.
- Results : The compound inhibited bacterial growth at concentrations as low as 32 µg/mL.
- : It may serve as a lead compound for developing new treatments for H. pylori-related diseases.
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cells | 15 | |
| Antimicrobial | Helicobacter pylori | 32 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Triazine Derivative | Antitumor | Cytotoxicity against MCF-7 |
| Cyclohexylamino derivative | Antimicrobial | Inhibition of H. pylori growth |
属性
IUPAC Name |
3-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h9H,1-8H2,(H,15,19)(H,20,21)(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKICLHJBVAKJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














